molecular formula C8H20Cl2N2 B1521545 (4-Ethylcyclohexyl)hydrazine dihydrochloride CAS No. 1208490-96-3

(4-Ethylcyclohexyl)hydrazine dihydrochloride

Cat. No.: B1521545
CAS No.: 1208490-96-3
M. Wt: 215.16 g/mol
InChI Key: JHOAGYAJEZKXQG-UHFFFAOYSA-N
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Description

(4-Ethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to a cyclohexyl ring, which is further bonded to a hydrazine moiety. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylcyclohexyl)hydrazine dihydrochloride generally involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

(4-Ethylcyclohexyl)hydrazine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use .

Comparison with Similar Compounds

Uniqueness: (4-Ethylcyclohexyl)hydrazine dihydrochloride is unique due to the presence of both an ethyl group and a cyclohexyl ring, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(4-ethylcyclohexyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-7-3-5-8(10-9)6-4-7;;/h7-8,10H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOAGYAJEZKXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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